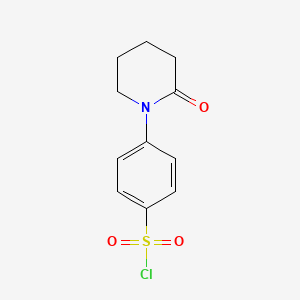
N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as DMTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized through a specific method, which will be discussed in DMTCP has been found to have a unique mechanism of action, which makes it a valuable tool for researchers studying various biochemical and physiological processes. In this paper, we will explore the synthesis method of DMTCP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Crystal Structure and Analgesic Application
One study focuses on a capsaicinoid compound, which shares structural similarities with "N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide", detailing the crystal structure and potential for analgesic applications. The study presents the crystal structure of a complex capsaicinoid, indicating that the vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to each other. This structural information could be relevant for understanding the conformational properties of related compounds and their potential biological activities, such as analgesic effects (Park et al., 1995).
Antitumor Activity
Another study examines the effects of N-dimethylacetamide and similar antitumor agents on the central nervous system, highlighting the potential therapeutic applications of acetamide derivatives in cancer treatment. The study found pronounced effects on the central nervous system, suggesting the importance of structural features in modulating biological activities. Although the focus is not on "N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide", the research underscores the potential of acetamide derivatives in antitumor applications (Steiner & Himwich, 1964).
Cognitive Enhancement
Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) explores its effects on learning and memory, providing a framework for assessing the cognitive-enhancing potential of similar compounds. This study demonstrates that DM-9384 can improve cognitive functions in animal models, suggesting that structurally related acetamide derivatives could have applications in treating cognitive disorders (Sakurai et al., 1989).
Antibacterial and Antifungal Activities
A study on the synthesis and biological screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide highlights the antimicrobial potential of these compounds. Some derivatives showed significant antibacterial, antifungal, and anthelmintic activities, indicating that similar compounds, including "N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide", could be explored for their antimicrobial properties (Khan et al., 2019).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-9-21(10-8-16)28(26,27)24-11-5-4-6-20(24)15-22(25)23-19-13-17(2)12-18(3)14-19/h7-10,12-14,20H,4-6,11,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSIJFVQPJQBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)



![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)
![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)

![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)




![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)